molecular formula C18H14N2O4S B3744060 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide

2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide

Cat. No. B3744060
M. Wt: 354.4 g/mol
InChI Key: ZXRUWZZLRKIIIO-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide, commonly known as BTA, is a thiazolidinone derivative that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. BTA possesses unique structural and chemical properties that make it an attractive molecule for research purposes.

Mechanism of Action

The mechanism of action of BTA is not fully understood. However, it has been suggested that BTA exerts its antitumor activity by inducing apoptosis in cancer cells. BTA has also been shown to inhibit the activity of certain enzymes involved in glucose metabolism, which may contribute to its antidiabetic activity.
Biochemical and Physiological Effects:
BTA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in glucose metabolism, such as aldose reductase and α-glucosidase. BTA has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, BTA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

BTA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, BTA exhibits a wide range of biological activities, making it a versatile molecule for studying various biochemical and physiological processes.
However, there are also some limitations to using BTA in lab experiments. One limitation is that the mechanism of action of BTA is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, BTA may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on BTA. One potential direction is to investigate the potential use of BTA in combination with other drugs for treating cancer. Another direction is to study the mechanism of action of BTA in more detail to better understand its biological effects. Additionally, BTA could be further investigated for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

BTA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antidiabetic activities. BTA has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. BTA has been investigated for its potential use in treating diabetes by regulating glucose metabolism.

properties

IUPAC Name

2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-14-8-6-13(7-9-14)19-16(22)11-20-17(23)15(25-18(20)24)10-12-4-2-1-3-5-12/h1-10,21H,11H2,(H,19,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRUWZZLRKIIIO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide
Reactant of Route 3
2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide
Reactant of Route 5
2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide
Reactant of Route 6
2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide

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